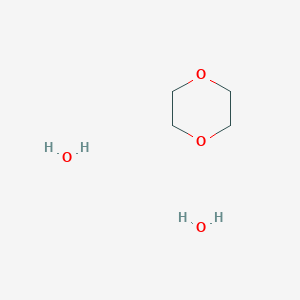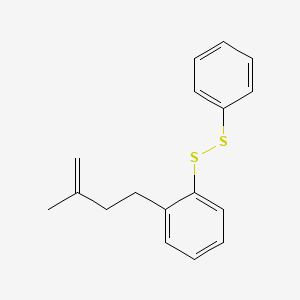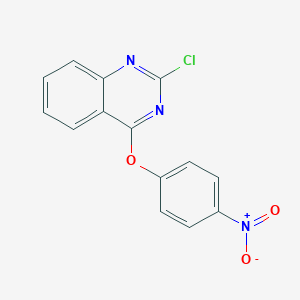
Methyl (4-methylidenecyclohexyl)methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-methylidenecyclohexyl)methyl carbonate is an organic compound with the molecular formula C10H16O3 It is a carbonate ester derived from the reaction of methanol and (4-methylidenecyclohexyl)methanol with phosgene or a similar carbonylating agent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methylidenecyclohexyl)methyl carbonate typically involves the reaction of (4-methylidenecyclohexyl)methanol with methanol in the presence of a carbonylating agent such as phosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:
[ \text{(4-methylidenecyclohexyl)methanol} + \text{methanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of alternative carbonylating agents such as dimethyl carbonate can also be explored to reduce the environmental impact of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-methylidenecyclohexyl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (4-methylidenecyclohexyl)methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Wirkmechanismus
The mechanism of action of Methyl (4-methylidenecyclohexyl)methyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4-methylenecyclohexyl)methyl carbonate
- Ethyl (4-methylidenecyclohexyl)methyl carbonate
- Propyl (4-methylidenecyclohexyl)methyl carbonate
Uniqueness
Methyl (4-methylidenecyclohexyl)methyl carbonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61223-54-9 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl (4-methylidenecyclohexyl)methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-8-3-5-9(6-4-8)7-13-10(11)12-2/h9H,1,3-7H2,2H3 |
InChI-Schlüssel |
BWCRALGQCFTKLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCC1CCC(=C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)



![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)





